1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

Description

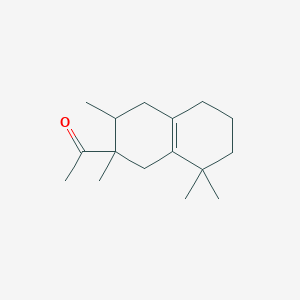

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, commonly known as OTNE or Iso E Super (CAS 54464-57-2), is a bicyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It is a colorless to pale yellow liquid with a boiling point of 134–135°C at 2.8 mmHg and is classified as a volatile, flammable compound . Structurally, it features an octahydronaphthalene core substituted with four methyl groups and an acetyl moiety, contributing to its stability and distinctive woody-amber fragrance .

OTNE is widely used in perfumery for its long-lasting, velvety scent and is a key ingredient in commercial fragrances such as Viktor & Rolf Spicebomb Extreme and Maison Margiela Lazy Sunday Morning . Its safety profile has been extensively reviewed by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA), which established maximum acceptable concentrations in consumer products (e.g., 0.4604 mg/kg/day for high-end cosmetic users) .

Properties

IUPAC Name |

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUGZKDGWGKCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031290 | |

| Record name | Isocyclemone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54464-57-2 | |

| Record name | Iso-E Super | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54464-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyclemone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054464572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyclemone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYCLEMONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GD7ODM28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Temperature : Conducted at 20–40°C under anhydrous conditions to prevent hydrolysis of AlCl₃.

-

Solvent : Typically performed in non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

-

Regioselectivity : AlCl₃ directs the acetyl group to the 4-position relative to the isohexenyl chain, forming a substituted cyclohexenylmethyl ketone intermediate.

The reaction yields an intermediate that undergoes subsequent cyclization to form the octahydronaphthalene core. Imperfect regioselectivity during this step results in minor isomers, which are later addressed in purification.

Acid-Catalyzed Cyclization

The intermediate from the Diels-Alder step is subjected to Brønsted acid-catalyzed cyclization , typically using phosphoric acid (H₃PO₄) . This step closes the naphthalene ring and induces alkene migration, generating structural isomers.

Key Cyclization Parameters

-

Acid Concentration : 85–95% H₃PO₄ ensures efficient protonation and carbocation formation.

-

Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may promote side reactions.

-

Isomer Distribution : The final product comprises four isomers:

Isomer Control and Optimization

Industrial production prioritizes the beta isomer due to its dominant olfactory impact. Isomer ratios are modulated via:

Table 1: Factors Influencing Isomer Ratios

Industrial-Scale Production

Large-scale synthesis employs batch reactors with rigorous process controls:

Table 2: Industrial Process Parameters

Post-reaction purification involves fractional distillation to isolate the beta isomer, followed by recrystallization from methanol-chloroform mixtures.

Physicochemical Properties Relevant to Synthesis

Table 3: Key Physical Properties

Challenges and Innovations

Recent advancements focus on catalytic recycling to reduce AlCl₃ waste and enzymatic resolution to enhance beta isomer purity . However, industrial adoption remains limited due to cost and scalability constraints.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Fragrance Industry

Key Role in Perfumes:

- Iso E Super is primarily known for its use in the fragrance industry. It contributes a rich and complex scent profile that enhances the overall olfactory experience of perfumes and scented products .

- Its versatility allows it to be blended with a wide range of other fragrance notes, making it a staple ingredient in many high-end perfumes.

Market Impact:

- The global fragrance market heavily relies on compounds like Iso E Super due to their unique scent characteristics and stability .

Flavoring Agents

Culinary Applications:

- In addition to fragrances, this compound is utilized in the food industry to create distinctive flavor profiles. It is particularly popular in gourmet and specialty food products where unique flavor enhancement is desired .

- Its application in flavoring agents helps to elevate the sensory experience of food products.

Pharmaceuticals

Potential Therapeutic Properties:

- Research indicates that Iso E Super may have potential applications in drug formulation. Its unique chemical structure may contribute to the development of novel therapeutic agents targeting various health conditions .

- Studies are ongoing to explore its antimicrobial and anti-inflammatory properties which could lead to new pharmaceutical developments.

Cosmetics

Incorporation into Skincare Products:

- The compound is also found in cosmetic formulations where it serves as both a fragrance component and potentially beneficial ingredient for skin care products .

- Its inclusion enhances the sensory attributes of cosmetics while providing an appealing scent.

Research and Development

Organic Synthesis:

- Iso E Super serves as a model compound in various studies related to synthetic organic reactions and mechanisms .

- It is valuable in academic and industrial research settings for developing new materials and chemical processes due to its unique structural properties.

Study on Fragrance Development

A recent study highlighted the effectiveness of Iso E Super in creating long-lasting fragrances that maintain their integrity over time. The research demonstrated that perfumes containing this compound exhibited enhanced stability when exposed to various environmental conditions .

Research on Antimicrobial Properties

Another investigation focused on the potential antimicrobial effects of Iso E Super. Preliminary results indicated that it may inhibit certain bacterial strains commonly associated with skin infections. Further studies are needed to validate these findings and explore practical applications in skincare formulations .

Mechanism of Action

The mechanism by which 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone exerts its effects primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, amber-like scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- OTNE (C₁₆H₂₆O) has a fully saturated octahydronaphthalene core, enhancing its thermal stability compared to partially hydrogenated analogues like the tetrahydro derivative (C₁₅H₂₂O) .

- Pentamethyl derivatives (e.g., C₁₈H₂₆O) exhibit increased hydrophobicity, impacting solubility and volatility .

Application and Performance

Table 2: Functional Comparison

Key Observations :

Key Observations :

- OTNE has a significantly higher No Expected Sensitization Induction Level (NESIL) than other cyclic ketones, indicating lower dermal sensitization risk .

- Its classification as a marine pollutant necessitates stricter handling compared to non-hazardous analogues .

Biological Activity

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, commonly known as OTNE (octahydrotetramethyl acetophenone), is a synthetic organic compound with the molecular formula and a molecular weight of approximately 234.38 g/mol. It is primarily recognized for its use in the fragrance industry due to its woody and amber-like scent. This article explores the biological activity of OTNE, focusing on its mechanisms of action, potential therapeutic properties, and relevant case studies.

OTNE functions primarily as a fragrance compound by interacting with olfactory receptors. The following outlines its mechanism of action:

- Binding to Olfactory Receptors : OTNE binds to specific olfactory receptors in the nasal epithelium. This binding initiates a signal transduction pathway that leads to the perception of its characteristic scent.

- Biochemical Pathways : The binding activates G-proteins that stimulate adenylate cyclase activity, resulting in increased levels of cyclic AMP (cAMP). This cascade ultimately opens ion channels and generates electrical signals transmitted to the brain .

OTNE can undergo various chemical reactions which may influence its biological activity:

- Oxidation : It can be oxidized to form carboxylic acids or other ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : OTNE can participate in electrophilic aromatic substitution reactions .

Applications in Research

OTNE has been investigated for several applications beyond its use as a fragrance:

- Biological Studies : Research has focused on its interaction with biological systems and potential therapeutic properties. Studies have suggested possible antimicrobial and anti-inflammatory effects.

- Chemical Research : OTNE serves as a model compound in synthetic organic chemistry studies due to its unique structural properties .

Case Studies

Several studies highlight the biological activity of OTNE:

- Fragrance Sensitivity and Allergic Reactions :

- Antimicrobial Properties :

-

Environmental Impact Assessment :

- An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) assessed the environmental risks associated with OTNE's industrial use. The study noted that while OTNE is generally safe when used appropriately in fragrances, concerns about its ecological impact necessitate further investigation into its degradation products and long-term effects on aquatic systems .

Comparative Analysis

The following table compares OTNE with related compounds:

| Compound Name | CAS Number | Molecular Formula | Primary Use | Notable Properties |

|---|---|---|---|---|

| OTNE | 54464-57-2 | C16H26O | Fragrance | Woody scent; potential antimicrobial |

| Iso E Super | 54464-59-4 | C16H26O | Fragrance | Similar structure; widely used in perfumes |

| Amberonne | 68155-66-8 | C16H26O | Fragrance | Unique scent profile; used in cosmetics |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure forms of this compound, and how do stereochemical configurations affect olfactory properties?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts, such as the Corey–Hong method, which employs a Sharpless epoxidation followed by stereocontrolled cyclization to yield (1S,2R)- and (1R,2S)-enantiomers . Olfactory evaluation by trained panels reveals significant differences in odor thresholds; for example, the (+)-(1S,2R)-enantiomer exhibits a 175-fold higher odor potency than its antipode .

- Key Data :

| Enantiomer | Odor Threshold (ppb) | Relative Potency |

|---|---|---|

| (+)-(1S,2R) | 0.05 | 175x |

| (-)-(1R,2S) | 8.75 | 1x |

Q. What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Use a combination of:

- GC-MS for volatile impurity detection (boiling point: 134–135°C at 2.8 mmHg) .

- NMR (¹H and ¹³C) to confirm stereochemistry and methyl group positions .

- X-ray crystallography for resolving absolute configurations in enantiomeric mixtures .

Q. How should researchers mitigate risks associated with dermal sensitization and systemic toxicity during laboratory handling?

- Methodological Answer : Adhere to IFRA safety guidelines, which cap concentrations in formulations at 0.6–21.4% depending on product type (e.g., 0.6% for leave-on skincare) . Use PPE (gloves, fume hoods) and follow waste disposal protocols per REACH regulations (EC No. 1907/2006) to prevent environmental release .

Advanced Research Questions

Q. How do environmental persistence (PBT) and bioaccumulation risks influence experimental design for ecological toxicity studies?

- Methodological Answer : Under the Lautenberg Act, the EPA classifies this compound as a PBT chemical, necessitating aquatic risk assessments using OECD Test Guideline 305 (bioaccumulation in fish) . Prioritize low-dose chronic exposure models (e.g., 28-day dermal toxicity studies in rodents) to evaluate long-term effects .

- Key Findings :

- Persistence : Half-life >60 days in sediment .

- Bioaccumulation Factor (BCF) : 1,500–2,000 in aquatic organisms .

Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data?

- Methodological Answer : Discrepancies in sensitization thresholds (e.g., LLNA vs. human patch tests) require:

- QSAR modeling to predict metabolite reactivity (e.g., epoxide intermediates).

- Cross-species comparative studies using murine local lymph node assays (LLNA) and 3D epidermal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.